molecular formula C8H15NO2 B11775402 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B11775402
M. Wt: 157.21 g/mol
InChI Key: ONSNCMKBQPADTG-UHFFFAOYSA-N
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Description

6-Methoxy-8-azabicyclo[321]octan-3-ol is a bicyclic compound that belongs to the family of tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred approach for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cycloaddition, and desymmetrization, depending on the specific requirements of the production scale .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anticholinergic effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to acetylcholine receptors, resulting in anticholinergic activity .

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure but with a methyl group instead of a methoxy group.

    8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure.

    8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Features a cyclopropyl group and a ketone functional group.

Uniqueness

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

6-methoxy-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C8H15NO2/c1-11-8-3-5-2-6(10)4-7(8)9-5/h5-10H,2-4H2,1H3

InChI Key

ONSNCMKBQPADTG-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC(CC1N2)O

Origin of Product

United States

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